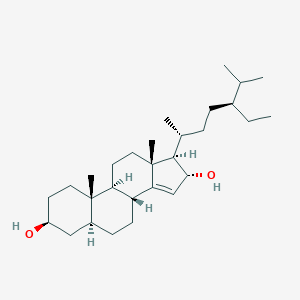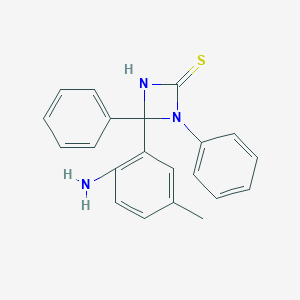
24-Ethylcholest-14-ene-3,16-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Ethylcholest-14-ene-3,16-diol is a compound that belongs to the family of cholesterol metabolites. It is a steroid molecule that has been found to possess a variety of biological activities. The compound has been extensively studied due to its potential use in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 24-Ethylcholest-14-ene-3,16-diol is not fully understood. However, it has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway. This pathway is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPAR pathway by this compound has been shown to have beneficial effects on various diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have anti-oxidant properties, which can protect against oxidative stress. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 24-Ethylcholest-14-ene-3,16-diol in lab experiments is its potential use in the development of new drugs. The compound has been found to have various biological activities, which make it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.
Future Directions
There are several future directions for the study of 24-Ethylcholest-14-ene-3,16-diol. One of the areas of research is the development of new drugs based on the compound. The anti-inflammatory, anti-tumor, and anti-oxidant properties of this compound make it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of the compound. This will help to identify new targets for drug development and improve our understanding of the biological effects of this compound.
Conclusion
In conclusion, this compound is a compound that has been extensively studied due to its potential use in the development of new drugs. The compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The mechanism of action of this compound is not fully understood, but it has been shown to activate the PPAR pathway. Future studies are needed to fully understand the biological effects of the compound and its potential use in drug development.
Synthesis Methods
The synthesis of 24-Ethylcholest-14-ene-3,16-diol involves the use of various chemical reactions. One of the most common methods involves the oxidation of cholesterol using a combination of sodium periodate and sodium chlorite. The resulting compound is then subjected to a series of chemical reactions to obtain this compound. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
24-Ethylcholest-14-ene-3,16-diol has been found to possess a variety of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been found to have neuroprotective effects and can protect against the development of Alzheimer's disease. Additionally, this compound has been shown to have potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
properties
CAS RN |
140147-34-8 |
|---|---|
Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,16R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)27-26(31)17-25-23-11-10-21-16-22(30)12-14-28(21,5)24(23)13-15-29(25,27)6/h17-24,26-27,30-31H,7-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,26-,27+,28+,29+/m1/s1 |
InChI Key |
UBIQQOLRFLRFBL-YUBQVYHLSA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |
SMILES |
CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |
synonyms |
24-ethyl-5alpha-cholest-14-ene-3beta-16alpha-diol 24-ethylcholest-14-ene-3,16-diol 24-ethylcholest-14-ene-3,16-diol, 24R-isomer 24R(-)-ethylcholest-14-ene-3,16-diol 24S(-)-ethylcholest-14-ene-3,16-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)

![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)